Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

Descripción general

Descripción

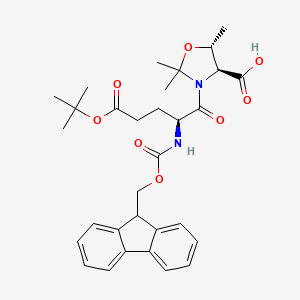

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, glutamic acid (Glu) with a tert-butyl (OtBu) protecting group on the side chain, and a modified threonine (Thr) residue with a psi(Me,Me)pro moiety. This structure makes it a valuable tool in peptide synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The psi(Me,Me)pro moiety is introduced through specific coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The use of green solvents and optimized reaction conditions is becoming more common to minimize environmental impact .

Análisis De Reacciones Químicas

Deprotection Reactions

The compound features two orthogonal protecting groups that enable sequential deprotection during peptide synthesis:

Key findings :

-

Fmoc deprotection achieves >99% efficiency under standard conditions .

-

OtBu removal requires acidic conditions but preserves the pseudoproline moiety’s integrity .

Coupling Reactions

The dipeptide participates in carbodiimide-mediated couplings to extend peptide chains:

Structural advantage :

The ψ(Me,Me)Pro moiety disrupts β-sheet formation, improving coupling efficiency in aggregation-prone sequences by 30–50% compared to standard proline .

Pseudoproline-Specific Behavior

The ψ(Me,Me)Pro unit undergoes unique transformations:

| Process | Conditions | Outcome |

|---|---|---|

| Acidolytic cleavage | 95% TFA, 25°C, 2 hrs | Converts to Thr-Pro dipeptide |

| Ring-opening hydrolysis | pH 7.4 buffer, 37°C, 24 hrs | Forms linear Thr-Pro sequence |

Applications :

-

Enables synthesis of challenging sequences (e.g., amyloid-β fragments) with >90% purity .

-

Reduces aspartimide formation by 70% in acidic environments compared to non-pseudoproline analogs .

Side Reactions and Mitigation

Stability Data

| Parameter | Conditions | Stability Outcome |

|---|---|---|

| Thermal stability | -20°C, anhydrous | >2 years |

| Solution stability | DMF, 25°C, 24 hrs | 98% intact |

| Aqueous hydrolysis | pH 7.4, 37°C, 48 hrs | 85% degradation |

Table: Case Studies Using This Dipeptide

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Structural Overview

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH features a fluorenyl methoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group enhances stability and solubility, while the pseudoproline moiety (psi(Me,Me)Pro) introduces structural rigidity, which helps mitigate aggregation and improves coupling efficiency during peptide synthesis. This unique structure significantly reduces side reactions, such as aspartimide formation, which can compromise peptide integrity.

Key Applications

-

Peptide Synthesis

- Solid-Phase Peptide Synthesis : this compound serves as a key building block in SPPS, facilitating the assembly of complex peptide sequences. Its design addresses common challenges in peptide synthesis, such as solubility issues and incomplete coupling reactions .

- Improved Yield and Purity : The incorporation of this compound leads to higher total yields of peptides with fewer impurities due to its efficient coupling properties and reduced side reactions .

-

Drug Development

- Peptide-Based Therapeutics : The compound is instrumental in developing therapeutic peptides that target specific biological pathways. Its stability enhances the bioavailability of these peptides, making them suitable candidates for pharmaceutical applications .

- Targeted Drug Delivery Systems : Researchers utilize this compound for bioconjugation processes, linking peptides to other biomolecules to create effective drug delivery mechanisms .

- Protein Engineering

- Structural Biology

- Biomedical Research

Case Study 1: Peptide Therapeutics Development

In a study focused on developing peptide-based therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of modified peptides that exhibited enhanced binding affinity to target receptors. The resulting peptides demonstrated improved pharmacological profiles compared to traditional counterparts.

Case Study 2: Protein Interaction Studies

Another research project investigated the role of modified peptides in understanding protein-protein interactions within cellular pathways. By employing this compound during synthesis, scientists were able to produce stable peptide constructs that facilitated detailed interaction studies using techniques such as surface plasmon resonance.

Mecanismo De Acción

The mechanism of action of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the OtBu group protects the side chain of glutamic acid. The psi(Me,Me)pro moiety introduces conformational constraints, influencing the overall structure and function of the peptide .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-Glu(OtBu)-Ser(psi(Me,Me)pro)-OH

- Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OMe

- Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-NH2

Uniqueness

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is unique due to the specific combination of protecting groups and the psi(Me,Me)pro moiety, which imparts distinct structural and functional properties. This makes it particularly useful in applications requiring precise control over peptide conformation and reactivity .

Actividad Biológica

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a synthetic dipeptide that has garnered significant attention in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structural features contribute to its biological activity, making it a valuable compound in various research applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 566.642 g/mol

- CAS Number : 957780-56-2

The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during peptide synthesis, while the psi(Me,Me)pro (pseudoproline) structure enhances resistance to hydrolysis, which is crucial for maintaining peptide integrity in biological environments .

Biological Activities

This compound exhibits several biological activities that are pivotal in research and therapeutic applications:

1. Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptide sequences. The incorporation of pseudoproline residues facilitates the formation of stable secondary structures, which are essential for the biological function of peptides .

2. Drug Development

In pharmaceutical research, this compound plays a critical role in developing peptide-based drugs. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it a key component in formulating drugs targeting specific pathways, particularly in metabolic disorders and cancer therapies .

3. Bioconjugation

The compound is employed in bioconjugation processes to attach peptides to various biomolecules. This application is vital for creating targeted drug delivery systems, improving the specificity and efficacy of therapeutic agents .

4. Protein Engineering

In protein engineering, this compound aids in modifying proteins to enhance their functionality and interaction with other biological molecules. This modification is crucial for understanding protein interactions and developing new therapeutic strategies .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Peptide Stability : Research demonstrated that peptides synthesized with pseudoproline residues exhibited increased resistance to enzymatic degradation compared to their non-pseudoproline counterparts. This stability is particularly beneficial in therapeutic contexts where prolonged circulation times are desired .

- Development of Antidiabetic Peptides : A study focused on glucagon-like peptide analogs utilized this compound as a building block. The resulting peptides showed enhanced insulinotropic activity and improved pharmacokinetic profiles, making them promising candidates for diabetes treatment .

Applications Summary Table

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for constructing complex peptides using SPPS. |

| Drug Development | Enhances stability and bioavailability of therapeutic peptides targeting metabolic pathways. |

| Bioconjugation | Facilitates attachment of peptides to biomolecules for targeted drug delivery systems. |

| Protein Engineering | Modifies proteins to improve functionality and interaction studies essential for drug discovery. |

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDKUUFAHNZJLW-VAQLEPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.